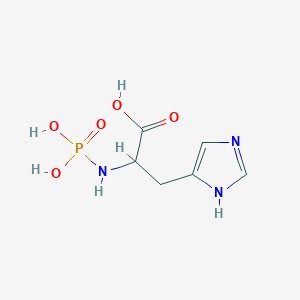

3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La phosphohistidine est une modification post-traductionnelle réversible des protéines impliquant la phosphorylation de l'acide aminé histidine. Cette modification est moins bien comprise que d'autres acides aminés phosphorylés comme la phosphosérine, la phosphothréonine et la phosphotyrosine. La liaison phosphoramidate dans la phosphohistidine est sensible à la chaleur et aux acides, ce qui rend son étude difficile. La phosphohistidine joue un rôle crucial dans divers processus cellulaires, notamment la transduction du signal et la régulation enzymatique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La phosphohistidine peut être synthétisée en utilisant des enzymes modèles exprimées dans les bactéries. Le processus implique la phosphorylation des résidus d'histidine dans les protéines par des kinases histidines telles que NME1 et NME2. Ces enzymes catalysent le transfert d'un groupe phosphate de l'adénosine triphosphate vers le cycle imidazole de l'histidine .

Méthodes de production industrielle

La plupart des études se concentrent sur la synthèse à l'échelle du laboratoire en utilisant des protéines recombinantes et des anticorps spécifiques pour la détection et la quantification .

Analyse Des Réactions Chimiques

Types de réactions

La phosphohistidine subit diverses réactions chimiques, notamment :

Hydrolyse : La liaison phosphoramidate dans la phosphohistidine est sujette à l'hydrolyse, en particulier en milieu acide.

Isomérisation : La phosphohistidine peut exister sous deux formes isomères, la 1-phosphohistidine et la 3-phosphohistidine, chacune ayant des stabilités différentes.

Réactifs et conditions courants

Hydrolyse : Les conditions acides sont couramment utilisées pour étudier l'hydrolyse de la phosphohistidine.

Isomérisation : Des anticorps spécifiques et la spectrométrie de masse sont utilisés pour détecter et différencier les formes isomères.

Principaux produits formés

Les principaux produits formés par l'hydrolyse de la phosphohistidine sont le phosphate inorganique et l'histidine .

Applications De Recherche Scientifique

La phosphohistidine a plusieurs applications en recherche scientifique :

Biologie : Joue un rôle dans les voies de transduction du signal et la régulation cellulaire.

Industrie : Utilisée dans le développement d'anticorps spécifiques et de méthodes de détection pour les protéines phosphorylées.

Mécanisme d'action

La phosphohistidine exerce ses effets par la phosphorylation réversible des résidus d'histidine dans les protéines. Cette modification modifie la structure et la fonction de la protéine, affectant son interaction avec d'autres molécules. Les cibles moléculaires comprennent les kinases histidines et les phosphatases, qui régulent l'état de phosphorylation des résidus d'histidine .

Mécanisme D'action

Phosphohistidine exerts its effects through the reversible phosphorylation of histidine residues in proteins. This modification alters the protein’s structure and function, affecting its interaction with other molecules. The molecular targets include histidine kinases and phosphatases, which regulate the phosphorylation state of histidine residues .

Comparaison Avec Des Composés Similaires

Composés similaires

- Phosphosérine

- Phosphothréonine

- Phosphotyrosine

Unicité

La phosphohistidine est unique en raison de sa liaison phosphoramidate, qui est moins stable que les liaisons phosphoester de la phosphosérine, de la phosphothréonine et de la phosphotyrosine. Cette instabilité rend la phosphohistidine plus difficile à étudier, mais offre également des mécanismes de régulation uniques dans les processus cellulaires .

Propriétés

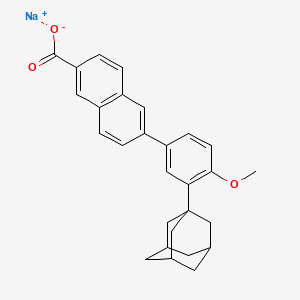

Formule moléculaire |

C6H10N3O5P |

|---|---|

Poids moléculaire |

235.13 g/mol |

Nom IUPAC |

3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid |

InChI |

InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14) |

Clé InChI |

FDIKHVQUPVCJFA-UHFFFAOYSA-N |

SMILES canonique |

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)

![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)

![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)

![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)